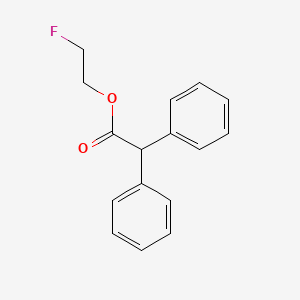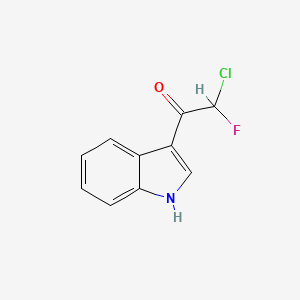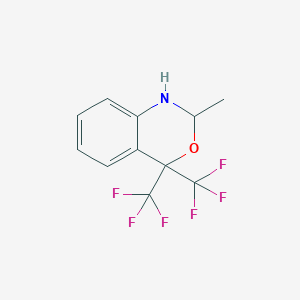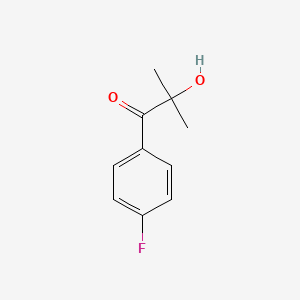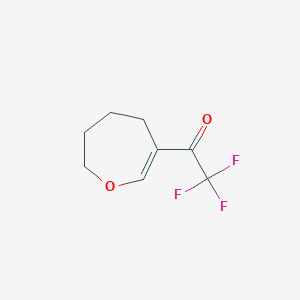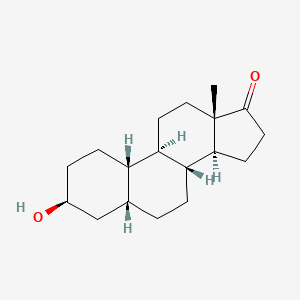
19-Noretiocholan-3b-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 19-Noretiocholan-3b-ol-17-one involves several steps, starting from nandrolone or bolandione. The key reaction is the reduction of these precursors by 5α-reductase
Chemical Reactions Analysis
19-Noretiocholan-3b-ol-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
19-Noretiocholan-3b-ol-17-one has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid metabolism.
Biology: Researchers study its role in the metabolic pathways of anabolic steroids.
Medicine: It is investigated for its potential effects and presence in the human body, particularly in relation to doping in sports.
Industry: The compound is used in the development of analytical methods for detecting steroid metabolites.
Mechanism of Action
The mechanism of action of 19-Noretiocholan-3b-ol-17-one involves its formation from nandrolone and bolandione by 5α-reductase. This enzyme catalyzes the reduction of the double bond in the steroid nucleus, leading to the formation of the 5β-estran structure . The compound itself does not have significant anabolic or androgenic activity but serves as a marker for the presence of nandrolone and related steroids in the body .
Comparison with Similar Compounds
19-Noretiocholan-3b-ol-17-one is similar to other steroid metabolites such as:
- Etiocholanolone
- 19-Norandrosterone
- 5α-Dihydronandrolone
- 5α-Dihydronorethisterone
These compounds share structural similarities and are also metabolites of anabolic steroids. this compound is unique in its specific formation pathway and its role as a marker for nandrolone metabolism .
Properties
CAS No. |
64044-10-6 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13+,14-,15-,16+,18+/m1/s1 |
InChI Key |
UOUIARGWRPHDBX-MTYWFVNZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


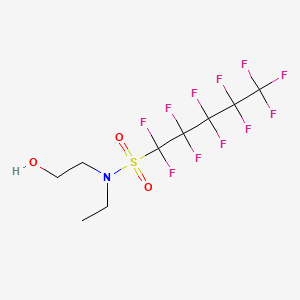
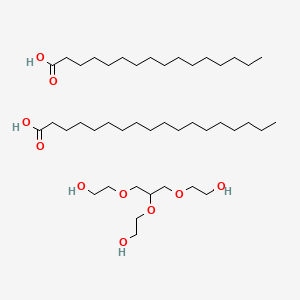
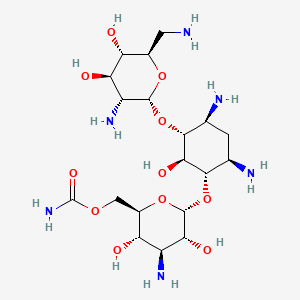


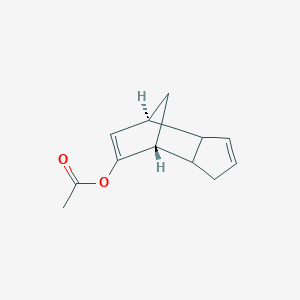
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

